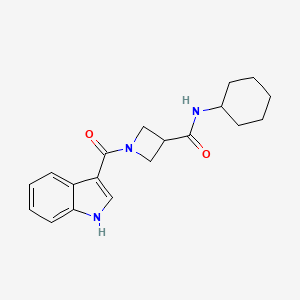

N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Description

N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure combining an indole moiety with an azetidine ring, making it an interesting subject for chemical and pharmacological research.

Properties

IUPAC Name |

N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-18(21-14-6-2-1-3-7-14)13-11-22(12-13)19(24)16-10-20-17-9-5-4-8-15(16)17/h4-5,8-10,13-14,20H,1-3,6-7,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSGKROCTQEMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole-3-carboxylic acid derivative. The key steps include:

Formation of Indole-3-Carboxylic Acid Derivative: This can be achieved through Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions.

Coupling with Azetidine: The indole-3-carboxylic acid derivative is then coupled with azetidine-3-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired amide bond.

Cyclohexyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions would be crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives

Reduction: Corresponding alcohols

Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Formation of Indole-3-Carboxylic Acid Derivative : Achieved through Fischer indole synthesis.

- Coupling with Azetidine : Utilizes coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

- Cyclohexyl Substitution : Enhances stability and lipophilicity, making it suitable for drug development .

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex indole derivatives, facilitating the exploration of new chemical entities.

- Model Compound for Reaction Mechanisms : Its unique structure allows researchers to study reaction mechanisms in organic synthesis.

Biological Applications

- Enzyme Inhibition : Investigated for its ability to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where such enzymes play a critical role.

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by targeting specific cancer-related pathways .

Medical Applications

- Therapeutic Potential : Explored for anti-inflammatory, anticancer, and antiviral activities. The indole moiety's ability to form hydrogen bonds with enzymes enhances its potential as a therapeutic agent.

- Drug Development : Its stability and lipophilicity make it a promising candidate for developing new pharmaceuticals targeting various diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can form hydrogen bonds with various enzymes, inhibiting their activity. The compound’s unique structure allows it to fit into the active sites of enzymes, blocking substrate access and thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Indole-3-carboxamide derivatives: Known for their enzyme inhibitory activities and potential therapeutic applications.

Azetidine-3-carboxamide derivatives: Studied for their biological activities, including antimicrobial and anticancer properties.

Uniqueness

N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide stands out due to its combined indole and azetidine structure, which imparts unique chemical and biological properties. The presence of the cyclohexyl group further enhances its stability and lipophilicity, making it a promising candidate for drug development .

Biological Activity

N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic compound classified under indole derivatives. This compound has garnered attention in pharmacological research due to its unique structure, which combines an indole moiety with an azetidine ring. The compound's molecular formula is , with a molecular weight of 325.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indole part of the molecule can form hydrogen bonds with various targets, inhibiting their activity. This structural feature allows the compound to fit into the active sites of enzymes, effectively blocking substrate access and modulating biochemical pathways.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications, including:

- Anti-inflammatory Activity : Investigated for its ability to modulate inflammatory pathways.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation through enzyme inhibition.

- Antiviral Effects : Explored for its capacity to interfere with viral replication mechanisms .

Inhibition Profiles

In studies focusing on enzyme inhibition, this compound has been noted for its inhibitory effects on various enzymes involved in metabolic pathways. This includes potential inhibition of carbonic anhydrases, which are important in several physiological processes .

Enzyme Inhibition Studies

A significant study evaluated the inhibitory effects of indole-based derivatives on carbonic anhydrases (CAs), revealing that compounds featuring similar scaffolds to this compound exhibited notable inhibition profiles against human CAs I and II. These findings suggest that the compound could be a candidate for further development as a therapeutic agent targeting these enzymes .

Comparative Activity Table

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Human Carbonic Anhydrase I | 65% | |

| Isatin Mannich Bases | Acetylcholinesterase | 75% | |

| Indole Derivative A | Carbonic Anhydrase II | 70% |

Case Study: Anticancer Activity

In a preliminary investigation into the anticancer properties of this compound, it was found to inhibit the proliferation of specific cancer cell lines in vitro. The mechanism was linked to the compound's ability to induce apoptosis through enzyme inhibition, particularly those involved in cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.